molecular formula C2H5NO B3044223 N-(trideuteriomethyl)formamide CAS No. 87955-92-8

N-(trideuteriomethyl)formamide

Cat. No. B3044223
CAS RN: 87955-92-8
M. Wt: 62.09 g/mol
InChI Key: ATHHXGZTWNVVOU-FIBGUPNXSA-N
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Description

N-(trideuteriomethyl)formamide, also known as deuterated DMF, is an isotopologue of DMF (Dimethylformamide) in which the hydrogen atom is replaced with a deuterium isotope . It is a relatively uncommon solvent used in NMR spectroscopy .


Synthesis Analysis

The synthesis of formamide has been studied extensively. One method involves the electrochemical oxidation of methanol and ammonia into formamide under ambient conditions over a Pt electrocatalyst . Another method involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .


Molecular Structure Analysis

Density functional theory was applied to the calculation of molecular structures of N-methyl formamide (NMF), N,N-dimethyl formamide (DMF), and N,N-dimethyl acetamide (DMA). The calculated molecular structures are in excellent agreement with the experimental geometries .


Chemical Reactions Analysis

Formamide plays a crucial role in a variety of chemical reactions. For instance, the electrosynthesis of methylamine, formamide, and acetamide has been successfully achieved by using CO2/CO as the carbon source . Another study reported the thermocatalytic conversion of CO2 and H2O to formate and formamide over Ni−Fe nitride heterostructures under mild hydrothermal conditions .


Physical And Chemical Properties Analysis

N-(trideuteriomethyl)formamide is a colorless liquid with a density of 1.03 g/mL. It has a boiling point of 153 °C and a refractive index of 1.428 . It has a molar mass of 80.1369 g/mol .

Scientific Research Applications

Labelled Compounds in Antitumour Research

  • Labelled Antitumour Agents : A study by Threadgill and Gate (1983) discusses the development of efficient preparations of N-methylformamide, an active antitumour agent, which is labelled with carbon-14 and deuterium in different groups, including the methyl group. This research is significant for its potential application in antitumour treatments and drug development (Threadgill & Gate, 1983).

Chemical Physics and Molecular Structure

  • Molecular Structure Studies : Kurland and Wilson (1957) investigated the microwave spectra of formamide and its isotopic species, including those labelled with deuterium, to determine effective structural parameters. This research provides insights into the molecular structure and properties of formamide (Kurland & Wilson, 1957).

Catalytic Systems and Chemical Synthesis

  • N-Formylation of Amines Using CO2 and H2 : A study by Liu et al. (2017) demonstrates the selective and efficient N-formylation of amines containing unsaturated groups using CO2 and H2. This study highlights the application of formamides in industrial processes and chemical synthesis (Liu et al., 2017).

  • Aminocarbonylation of Aryl Halides : Sawant et al. (2011) describe a carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides. This methodology could be beneficial in various industrial and pharmaceutical syntheses (Sawant et al., 2011).

Renewable Energy and Environmental Chemistry

  • N-Formylation via Aerobic Oxidation of Methanol : Ishida and Haruta (2009) discuss the catalytic N-formylation of amines with methanol and molecular oxygen over supported gold nanoparticles. This research contributes to the development of more sustainable chemical processes (Ishida & Haruta, 2009).

Material Science and Nanotechnology

  • Thermoplastic Starch/Montmorillonite Nanocomposite : Dai et al. (2009) used N-(2-Hydroxyethyl)formamide as an additive to prepare thermoplastic starch/montmorillonite nanocomposite, highlighting the application of formamides in material science and nanotechnology (Dai et al., 2009).

Mechanism of Action

The mechanism of action of formamide involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Safety and Hazards

N-(trideuteriomethyl)formamide is classified as a Category 2 carcinogen and Category 1B reproductive toxicant. It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Formamide has promising applications in the context of the bioeconomy. It can be utilized as an innovative nitrogen source achieved through metabolic engineering . A more sustainable isocyanide synthesis from N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as solvent has also been proposed .

properties

IUPAC Name

N-(trideuteriomethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(trideuteriomethyl)formamide

CAS RN

87955-92-8
Record name 87955-92-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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